(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
Description
This compound is part of a broader class of chemicals that possess piperazine and piperidine moieties, often explored for their potential biological activities. Research on similar compounds has provided insights into their synthesis, structural features, and chemical behaviors, offering a foundation for understanding this specific molecule.
Synthesis Analysis
The synthesis of related piperazine and piperidinol compounds involves multi-step reactions, including salification, monosubstitution, and deprotonation processes. For instance, the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, a compound with structural similarities, was achieved through salification and monosubstitution reactions, highlighting the methods for introducing fluorobenzyl groups into the piperazine ring Y. Jian, 2011.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray crystallography. For instance, NMR-spectra and solution structures of piperazine-2,5-diones offer insights into the molecular conformation and electronic environment of the atoms within the molecule J. Elix et al., 1986. These analyses reveal how substituents influence molecular conformation and intermolecular interactions.
Chemical Reactions and Properties
Chemical reactions involving piperazine and piperidinol derivatives often include substitutions, which can significantly alter their chemical properties. For example, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols showcase the impact of substituents on the chemical behavior and properties of these compounds S. Schmitt et al., 2013.
properties
IUPAC Name |
(3R,4R)-1-[(2-fluoro-5-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O2/c1-20-7-9-22(10-8-20)17-5-6-21(13-18(17)23)12-14-11-15(24-2)3-4-16(14)19/h3-4,11,17-18,23H,5-10,12-13H2,1-2H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFYVBZOUSEKQ-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=C(C=CC(=C3)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=C(C=CC(=C3)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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